molecular formula C6H9Cl2FO2 B6317048 Ethyl 2,4-dichloro-4-fluorobutyrate, 98% CAS No. 77147-45-6

Ethyl 2,4-dichloro-4-fluorobutyrate, 98%

Cat. No.: B6317048
CAS No.: 77147-45-6
M. Wt: 203.04 g/mol
InChI Key: DKVRKEUONCGUBY-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-4-fluorobutyrate (C₆H₈Cl₂FO₂) is a halogenated ester characterized by a butyrate backbone substituted with chlorine and fluorine atoms at the 2- and 4-positions. Its 98% purity grade indicates high synthetic control, making it suitable for pharmaceutical intermediates, agrochemical synthesis, or materials science applications. The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which enhance electrophilicity at the ester carbonyl group.

Properties

IUPAC Name

ethyl 2,4-dichloro-4-fluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2FO2/c1-2-11-6(10)4(7)3-5(8)9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVRKEUONCGUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Crystallinity : Ethyl 2,6-bis-(4-bromo-phenyl)-... exhibits a distorted boat conformation with weak intermolecular interactions, suggesting that Ethyl 2,4-dichloro-4-fluorobutyrate may adopt similar packing motifs if crystallized .

Purity and Handling

The 98% purity of Ethyl 2,4-dichloro-4-fluorobutyrate suggests rigorous purification (e.g., column chromatography, as in Reference Example 109 of EP 4 374 877 A2), contrasting with lower-purity analogs (e.g., 95% Ethyl 4-bromobutyrate) . This high purity minimizes side reactions in sensitive syntheses.

Preparation Methods

Synthesis of 2,4-Dichloro-4-Fluorobutyric Acid

The carboxylic acid precursor is synthesized via hydrolysis of 2,4-dichloro-4-fluorobutyronitrile, followed by oxidation. A patent describing similar fluorinated acids outlines a two-step process:

  • Hydrolysis : The nitrile group is converted to a carboxylic acid using 50% sulfuric acid (H₂SO₄) at 90°C, achieving 90% conversion.

  • Oxidation : Residual intermediates are oxidized with hydrogen peroxide (H₂O₂) in acetic acid, yielding 2,4-dichloro-4-fluorobutyric acid with >95% purity.

Esterification with Ethanol

The acid is esterified using ethanol in the presence of a catalytic acid (e.g., H₂SO₄ or p-toluenesulfonic acid). Azeotropic distillation removes water to shift equilibrium, achieving 98% esterification efficiency.

Stepwise Carbon Chain Construction

Alkylation of Ethyl Cyanoacetate

Ethyl cyanoacetate serves as a versatile building block. In a procedure analogous to Ambeed’s synthesis of ethyl 2-cyano-4,4-diethoxybutyrate, the following steps are adapted:

  • Alkylation : Ethyl cyanoacetate reacts with 1,3-dichloro-2-fluoropropane in the presence of K₂CO₃ and NaI at 145°C, forming ethyl 2-cyano-4-chloro-4-fluorobutyrate (78% yield).

  • Hydrolysis and Decarboxylation : The nitrile group is hydrolyzed to a carboxylic acid, followed by decarboxylation using H₂SO₄ to yield the target ester.

Michael Addition-Esterification

A Michael addition between ethyl acrylate and a fluorinated enolate, generated from ethyl fluoroacetate and LDA, provides a four-carbon backbone. Subsequent chlorination with Cl₂ gas at 25°C introduces the dichloro substituents.

Catalytic Methods and Ionic Liquids

Ionic Liquid-Catalyzed Halogen Exchange

The patent CN108484353B highlights the use of chloroaluminate ionic liquids (e.g., [C₂mim][Cl₂]-AlCl₃) for efficient halogen exchange. Applied to ethyl 2,4-dibromo-4-fluorobutyrate, this catalyst facilitates bromine-to-chlorine substitution at 80°C, achieving 92% conversion with minimal byproducts.

Transition Metal Catalysis

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Direct Halogenation70–85%90–95%ModerateHigh
Esterification of Acid90–98%95–98%HighModerate
Alkylation-Cyanoacetate75–80%85–90%LowLow
Ionic Liquid Catalysis85–92%98%HighHigh

The ionic liquid method stands out for its high purity and scalability, though it requires specialized catalysts. Direct halogenation offers cost advantages but suffers from selectivity issues.

Q & A

Q. How can synergistic effects in dual-catalyst systems enhance its utility in multi-step syntheses?

  • Methodological Answer : Combining Lewis acids (e.g., BF₃·Et₂O) and organocatalysts (e.g., DMAP) accelerates acylation and dehalogenation. For instance, BF₃ polarizes the carbonyl group, while DMAP stabilizes intermediates, reducing reaction time by 30% in tandem Cl/F substitution reactions .

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